![molecular formula C10H12Cl2N2O3S B1672413 2-氯-N-[4-氯-3-(二甲基氨磺酰)苯基]乙酰胺 CAS No. 568544-03-6](/img/structure/B1672413.png)
2-氯-N-[4-氯-3-(二甲基氨磺酰)苯基]乙酰胺
描述
“2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide” is a chemical compound with the CAS Number: 568544-03-6. It has a molecular weight of 311.19 . The compound is typically stored at room temperature and appears as a brown powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a brown powder . It has a molecular weight of 311.19 . It is typically stored at room temperature .
科学研究应用
Inflammatory Disease Modulation
GSTO1-IN-1 has been implicated in the modulation of inflammatory responses. Research indicates that the inhibition of GSTO1-1, the enzyme targeted by GSTO1-IN-1, can alter the response to inflammatory disease models. For instance, GSTO1-1 deficiency has been shown to ameliorate the inflammatory response stimulated by lipopolysaccharides (LPS) and reduce the impact of a high-fat diet on glucose tolerance and insulin resistance . This suggests potential therapeutic applications of GSTO1-IN-1 in treating conditions like obesity and colitis.
Redox Environment Sensing
GSTO1-IN-1’s target enzyme, GSTO1-1, contains cysteine residues that sense the redox environment within cells. Mutations in these cysteine residues have been associated with various diseases. The compound’s ability to modulate the activity of GSTO1-1 under different redox conditions could be crucial for understanding the pathological effects of cysteine mutations and developing treatments for related diseases .
Protein Glutathionylation Cycle
GSTO1-IN-1 plays a role in the protein glutathionylation cycle by influencing the activity of GSTO1-1, which catalyzes deglutathionylation. This process is essential for regulating protein functions and structures in different redox environments. By affecting this cycle, GSTO1-IN-1 could be used to study protein function and potentially treat diseases where protein misfolding or dysfunction is a factor .
Neurodegenerative Disease Research
The genetic expression profiles from mouse models suggest that GSTO1-IN-1 could be significant in neurodegenerative disease research. Variations in Gsto1 expression, which GSTO1-IN-1 can influence, have been linked to central nervous system characteristics related to neurodegenerative diseases like Alzheimer’s. This makes GSTO1-IN-1 a valuable tool for identifying new therapeutic targets and understanding disease mechanisms .
Anti-inflammatory Therapeutics
Given its role in inflammatory models, GSTO1-IN-1 could be explored as a basis for developing anti-inflammatory drugs. Its influence on GSTO1-1’s pro-inflammatory actions opens up possibilities for creating medications that could potentially treat a wide range of inflammatory conditions, from acute inflammation to chronic diseases .
Metabolic Disorder Interventions
GSTO1-IN-1’s impact on glucose tolerance and insulin resistance highlights its potential application in metabolic disorder interventions. By modulating the body’s inflammatory response, particularly in obesity-related inflammation, GSTO1-IN-1 could contribute to the development of treatments for metabolic syndromes .
安全和危害
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with this compound are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
作用机制
Target of Action
GSTO1-IN-1, also known as 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide, primarily targets the Glutathione S-Transferase Omega 1 (GSTO1) . GSTO1 is a member of the Omega-class glutathione transferases (GSTs) and plays a significant role in the glutathionylation cycle, which is a crucial mechanism regulating protein function . GSTO1 has been found to be highly expressed
属性
IUPAC Name |
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHYODCKTNLFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



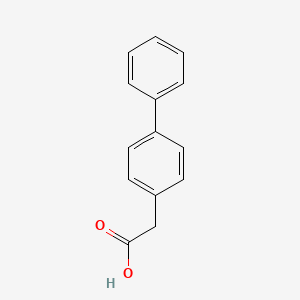
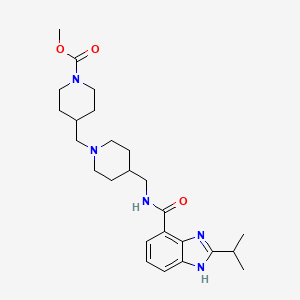
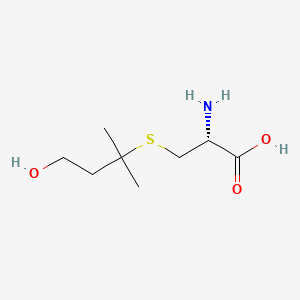

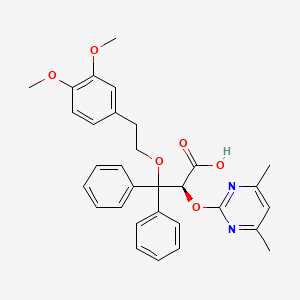

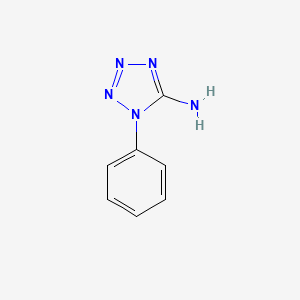
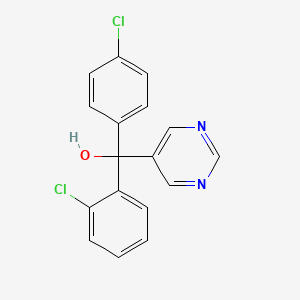
![({[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy}methyl)phosphonic acid](/img/structure/B1672340.png)
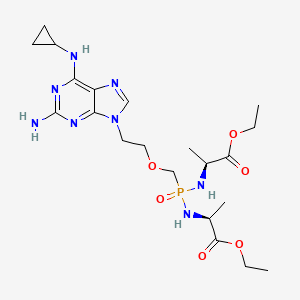
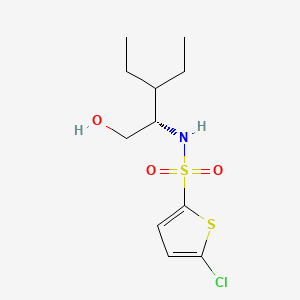
![methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate](/img/structure/B1672346.png)
![1-Methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate](/img/structure/B1672349.png)
![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)